methyl (4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)phenyl)carbamate is a chemical compound that has garnered attention in various scientific fields. The intricate structure of this compound comprises a pyridine ring fused with a thieno ring, a chlorinated hydrocarbon, and a sulfonyl phenyl group, attached to a carbamate moiety. This complexity endows it with unique properties, making it relevant in diverse areas of research.
Synthetic Routes and Reaction Conditions:
The synthesis typically begins with the preparation of 2-chloro-6,7-dihydrothieno[3,2-c]pyridine, which involves the cyclization of appropriate precursors under controlled temperature and pressure conditions.
This intermediate is then subjected to sulfonation, introducing the sulfonyl group.
The final step involves reacting this sulfonyl derivative with methyl phenyl carbamate under basic conditions to form the target compound.
Industrial Production Methods:
In an industrial setting, the production of this compound involves large-scale batch reactors.
Optimizing reaction conditions, such as temperature, pressure, and catalyst use, ensures high yields and purity of the product.
Post-reaction purification techniques, including crystallization and chromatography, are employed to attain the desired compound quality.
Types of Reactions:
Oxidation: The compound undergoes oxidation reactions primarily at the sulfur atom of the sulfonyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridine ring, leading to the formation of dihydropyridine derivatives.
Substitution: Electrophilic aromatic substitution on the phenyl ring is common, facilitated by the electron-withdrawing sulfonyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide and catalytic acids are commonly used under mild conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is effective.
Substitution: Conditions often include halogenated reagents and strong acids or bases to drive the substitution reactions.
Major Products:
Oxidation typically yields sulfoxides and sulfones.
Reduction produces various hydrogenated derivatives.
Substitution reactions result in a wide array of functionalized aromatic compounds.
Scientific Research Applications
Methyl (4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)phenyl)carbamate has notable applications:
Chemistry: It serves as a reagent in organic synthesis, aiding the construction of complex molecular architectures.
Biology: This compound exhibits potential biological activity, including enzyme inhibition, making it a candidate for studying biochemical pathways.
Medicine: Due to its biological properties, it is explored in drug design and pharmacological studies, particularly in the development of novel therapeutic agents.
Industry: Its stability and reactivity make it suitable for use in materials science, including the development of new polymers and materials with specialized properties.
Mechanism of Action
Mechanism of Effects: The compound exerts its effects through interactions with specific molecular targets, typically enzymes or receptors.
Molecular Targets and Pathways: The sulfonyl group is a key functional unit, often interacting with protein targets through sulfonamide linkages, altering enzymatic activity and disrupting biological pathways.
Comparison with Similar Compounds
Methyl (4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)phenyl)carbamate stands out due to its unique structural attributes and the presence of both a sulfonyl and a carbamate group. Similar compounds include:
Methyl 4-((2-chloropyridin-3-yl)sulfonyl)carbamate
Ethyl 4-((2-chlorothienyl)sulfonyl)phenylcarbamate
Methyl 4-((2-fluoropyridin-3-yl)sulfonyl)phenylcarbamate
Each of these compounds shares some structural features but lacks the same combination of functional groups, making this compound unique in its reactivity and application potential.
That should cover a detailed exploration of this fascinating compound. Want me to dive deeper into any specific section?
Properties
IUPAC Name |
methyl N-[4-[(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)sulfonyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S2/c1-22-15(19)17-11-2-4-12(5-3-11)24(20,21)18-7-6-13-10(9-18)8-14(16)23-13/h2-5,8H,6-7,9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDSCQJHGMXLQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.